2-Acetoxy-2-methyl-1-propanol-d6
Description
Theoretical Foundations and Research Significance of Deuterium (B1214612) Substitution
Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). This mass difference is the cornerstone of its utility in research. The substitution of hydrogen with deuterium in a molecule does not alter its fundamental chemical properties, but it does influence the vibrational frequencies of its chemical bonds. wikipedia.org Specifically, a carbon-deuterium (C-D) bond vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, resulting in a higher bond dissociation energy for the C-D bond. libretexts.org
This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the equivalent reaction with a C-H bond. wikipedia.orglibretexts.org The magnitude of the KIE can provide invaluable information about the rate-determining step of a reaction mechanism. If a significant KIE is observed upon deuterium substitution at a specific position, it strongly suggests that the bond to that position is broken during the slowest step of the reaction. libretexts.orgnih.gov This principle is a cornerstone of mechanistic chemistry, allowing researchers to elucidate complex reaction pathways.
Furthermore, the distinct mass of deuterium makes deuterated compounds easily distinguishable from their non-labeled counterparts in mass spectrometry, a key analytical technique. aptochem.comclearsynth.com
Strategic Role of Deuterium-Labeled Propanol (B110389) Derivatives in Mechanistic and Analytical Studies
Deuterium-labeled propanol derivatives, such as 2-Acetoxy-2-methyl-1-propanol-d6, are of significant strategic importance in both mechanistic and analytical investigations. In metabolic studies, for instance, propanol and its derivatives can be processed by various enzymatic pathways. nih.govresearchgate.net By using a deuterated version of a propanol derivative, researchers can trace its metabolic fate within an organism or cell culture. The presence of the deuterium label allows for the clear identification of metabolites derived from the administered compound, distinguishing them from endogenous molecules.
In the realm of analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). aptochem.comclearsynth.comlgcstandards.com An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. aptochem.com Because a deuterated standard is chemically almost identical to the analyte (the substance being measured), it exhibits very similar behavior during extraction, chromatography, and ionization in the mass spectrometer. researchgate.net However, due to its higher mass, its signal in the mass spectrum is clearly separated from that of the non-labeled analyte, allowing for highly accurate quantification. aptochem.com The use of deuterated internal standards is considered the gold standard for robust bioanalytical methods. aptochem.com
Overview of Current Research Trajectories Involving this compound
While specific published research extensively detailing the use of this compound is limited, its primary utility can be inferred from its structure and the established applications of deuterated compounds. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium. Given the structure of 2-acetoxy-2-methyl-1-propanol (B563328), these deuterium atoms are likely located on the two methyl groups attached to the tertiary carbon.
The principal research application for this compound is almost certainly as an internal standard for the accurate quantification of its non-deuterated analog, 2-acetoxy-2-methyl-1-propanol, in various matrices. This could be relevant in fields such as environmental analysis, industrial process monitoring, or in studying the pharmacokinetics of related ester-containing compounds.
Another potential research trajectory involves its use in mechanistic studies of ester hydrolysis. The ester group in 2-acetoxy-2-methyl-1-propanol can be hydrolyzed to form acetic acid and 2-methyl-1,2-propanediol. By using the d6-labeled compound, researchers could investigate the mechanism of this hydrolysis under different conditions (e.g., acid- or base-catalyzed, or enzymatically) and probe for any secondary kinetic isotope effects that might provide further mechanistic details.
Compound Properties
The following table provides a comparison of the key physicochemical properties of 2-Acetoxy-2-methyl-1-propanol and its deuterated form.
| Property | 2-Acetoxy-2-methyl-1-propanol | This compound |
| Molecular Formula | C₆H₁₂O₃ nih.govscbt.com | C₆H₆D₆O₃ scbt.com |
| Molecular Weight | 132.16 g/mol nih.govscbt.com | 138.19 g/mol scbt.com |
| IUPAC Name | (1-hydroxy-2-methylpropan-2-yl) acetate (B1210297) nih.gov | (1-hydroxy-2-methyl-d3-propan-2-yl-d3) acetate |
| CAS Number | 947252-23-5 scbt.com | Not available |
Structure
3D Structure
Properties
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Elucidation of Isotopic Effects
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotopically labeled species like 2-Acetoxy-2-methyl-1-propanol-d6, specific NMR methods are employed to leverage the unique nuclear properties of deuterium (B1214612).
Deuterium NMR (²H or D NMR) directly probes the deuterium nuclei within a molecule. As deuterium has a nuclear spin (I) of 1, its NMR signals are characteristically broader than those of protons (I = 1/2). magritek.com A ²H NMR spectrum of this compound would be expected to show distinct signals corresponding to the two different chemical environments of the deuterium atoms: the two equivalent methyl groups (-C(CD₃)₂) and the methylene (B1212753) group (-CD₂OH). This technique is highly effective for confirming the success of the deuteration process and verifying the specific sites of isotopic labeling. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, providing clear evidence of the labeled positions. magritek.com
The presence of deuterium atoms induces small but detectable shifts in the resonance frequencies of nearby ¹H and ¹³C nuclei, an effect known as an isotopic perturbation or deuterium-induced isotope shift (DIS). researchgate.net This phenomenon arises from the slightly shorter average bond length of a C-D bond compared to a C-H bond, which alters the local electronic environment. Typically, nuclei located one or two bonds away from a deuterium atom experience a slight upfield shift (lower ppm value).
In the ¹H NMR spectrum of this compound, the signals for the protons on the acetoxy group (-OCOCH₃) and the hydroxyl group (-OH) would remain. However, their chemical shifts would be slightly perturbed compared to the non-deuterated compound. Similarly, in the ¹³C NMR spectrum, the carbons of the acetoxy group and the quaternary carbon would show small upfield shifts. The most significant effect is the near disappearance of signals for the deuterated carbons due to signal splitting by deuterium and a decrease in the Nuclear Overhauser Effect (NOE).
| Nucleus | Expected Isotope Shift (Δδ in ppm) | Rationale |
| ¹H (Acetoxy CH₃) | -0.01 to -0.03 | Small upfield shift due to the remote isotopic substitution. |
| ¹³C (Quaternary C) | -0.1 to -0.5 | A more pronounced upfield shift (β-isotope effect) due to proximity to multiple C-D bonds. |
| ¹³C (Carbonyl C=O) | -0.02 to -0.05 | Small upfield shift (γ-isotope effect). |
| ¹³C (Acetoxy CH₃) | < -0.01 | Negligible shift due to the larger distance from the deuterium labels. |
This interactive table presents the predicted isotopic shifts based on established principles of NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity Assessment
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is used to verify the successful incorporation of six deuterium atoms. The molecular ion peak ([M]⁺) will appear at a mass approximately 6.037 Da higher than its non-deuterated counterpart, reflecting the mass difference between six deuterium and six protium (B1232500) atoms. This technique allows for the precise assessment of isotopic fidelity and the quantification of any partially deuterated species.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting daughter ions. By comparing the fragmentation pattern of this compound with its non-deuterated analog, the location of the deuterium labels within the fragments can be determined.
The fragmentation of the non-deuterated parent compound, 2-methyl-1-propanol (B41256), often involves the loss of water and alpha-cleavage. libretexts.org For the acetoxy derivative, characteristic losses would include acetic acid and the isopropyl group. In the deuterated species, any fragment retaining the propanol (B110389) backbone will have a mass shift corresponding to the number of deuterium atoms it contains. This analysis is crucial for tracking the labeled portions of the molecule.
| Fragmentation Process | Non-Deuterated Fragment (m/z) | Deuterated Fragment (m/z) | Mass Shift (Da) |
| Loss of CH₃• (from isopropyl) | 117.08 | 120.10 | +3.018 |
| Loss of H₂O | 114.09 | 118.11 (Loss of DHO) | +4.02 |
| Loss of Acetyl Group (CH₃CO•) | 89.09 | 95.13 | +6.04 |
| α-cleavage (Loss of C₃H₇•) | 59.01 | 59.01 (No label on fragment) | 0 |
| Base Peak (C₃H₇⁺) | 43.05 | 49.09 (C₃HD₆⁺) | +6.04 |
This interactive table outlines the expected mass-to-charge (m/z) ratios for key fragments of the deuterated compound versus its non-deuterated analog.
Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Shifts
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecular bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as protium, C-D bonds vibrate at significantly lower frequencies than C-H bonds.
The IR spectrum of the non-deuterated 2-methyl-1-propanol shows characteristic C-H stretching vibrations in the 2850–3000 cm⁻¹ region. docbrown.info In this compound, these peaks would be absent and replaced by new C-D stretching absorptions in the lower frequency "silent" region of approximately 2100–2200 cm⁻¹. This clear spectral shift provides unambiguous evidence of deuteration. Bending vibrations (e.g., CH₂ scissoring) are also shifted to lower wavenumbers.
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) |
| C-H Stretch | 2850 - 3000 | 2100 - 2200 |
| CH₂ Bend (Scissoring) | ~1470 | ~1050 |
| CH₃ Bend (Asymmetric) | ~1450 | ~1030 |
| CH₃ Bend (Symmetric) | ~1375 | ~970 |
This interactive table presents the expected shifts in vibrational frequencies due to deuterium substitution.
Advanced Spectroscopic Techniques for Investigating Quantum Mechanical Isotope Effects
Beyond structural confirmation, isotopic labeling is fundamental to studying quantum mechanical phenomena such as kinetic and equilibrium isotope effects. The difference in zero-point energy between a C-H bond and a C-D bond means that more energy is required to break a C-D bond. This can lead to a significant decrease in reaction rates when a C-D bond is cleaved in the rate-determining step, an observation known as the primary kinetic isotope effect (KIE). researchgate.net
While standard spectroscopic methods confirm the presence of deuterium, more advanced techniques are required to probe these subtle energetic differences. For instance, temperature-dependent NMR studies can be used to investigate equilibrium isotope effects (EIEs) on conformational preferences. Other sophisticated methods, such as vibrational circular dichroism (VCD) or inelastic neutron scattering, are highly sensitive to isotopic substitution and can provide detailed information on the potential energy surface and molecular dynamics, offering deeper insight into the quantum behavior of the molecule.
Analytical Methodologies Utilizing Deuterium Labeled Internal Standards
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification of analytes. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched compound, the "spike," to a sample containing the analyte of interest. epa.govosti.gov In this context, 2-Acetoxy-2-methyl-1-propanol-d6 would serve as the spike for the quantification of its non-labeled analogue, 2-Acetoxy-2-methyl-1-propanol (B563328).
After the spike is added and thoroughly mixed with the sample to ensure isotopic equilibration, the mixture is analyzed by a mass spectrometer. epa.gov The instrument measures the ratio of the isotopic signals corresponding to the labeled internal standard and the native analyte. osti.gov Because the amount of the added spike is precisely known, the concentration of the native analyte in the original sample can be calculated directly from the measured isotope ratio. epa.govosti.gov
A key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte during sample preparation. epa.govosti.gov Any sample loss during extraction, purification, or analysis will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measured isotope ratio. This makes IDMS a definitive method capable of yielding highly reliable and traceable results, often considered a primary method of measurement. researchgate.net
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Assays
The use of deuterium-labeled internal standards is a cornerstone in the development and validation of robust LC-MS and LC-MS/MS methods for quantitative bioanalysis. scispace.comnih.gov An ideal stable isotope-labeled (SIL) internal standard, like this compound, co-elutes with the analyte and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source. scispace.comwuxiapptec.com
The process of developing an LC-MS assay with a deuterated internal standard involves several critical steps:
Method Optimization: Chromatographic conditions are optimized to achieve good separation of the analyte from other matrix components, although co-elution of the analyte and the internal standard is desired to ensure they experience the same matrix effects. wuxiapptec.com
Internal Standard Selection: The ideal SIL internal standard should have a mass difference of at least 3 to 4 Da from the analyte to minimize isotopic crosstalk. wuxiapptec.com The deuterium (B1214612) labels must be placed in positions that are not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com
Validation: The method is rigorously validated to assess its linearity, accuracy, precision, selectivity, and stability. This process confirms that the deuterated internal standard effectively compensates for variations in sample preparation and instrument response. nih.gov
The use of a SIL internal standard is widely recognized to improve the accuracy and precision of LC-MS assays by correcting for variability in sample handling, injection volume, and ionization suppression or enhancement. acanthusresearch.comscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for the analysis of volatile and semi-volatile organic compounds. youtube.comyoutube.com For volatile deuterated analytes like this compound, GC-MS provides excellent separation and sensitive detection. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase before detection by the mass spectrometer.
A phenomenon known as the chromatographic isotope effect can sometimes be observed in GC. nih.gov Deuterated compounds may have slightly different retention times compared to their non-deuterated (protiated) counterparts. nih.govresearchgate.net This is because the C-D bond is slightly stronger and has a different zero-point energy than the C-H bond, which can lead to minor differences in volatility and interaction with the stationary phase. Typically, deuterated compounds elute slightly earlier than their non-deuterated analogs. nih.gov This effect must be considered during method development to ensure accurate peak integration and quantification. In a study involving benzene-d6, GC-MS was used to determine the content of non-deuterated benzene (B151609) as an isotopic impurity, showcasing the technique's utility in assessing the purity of volatile deuterated compounds. nih.gov
Investigation of Reaction Mechanisms and Kinetic Isotope Effects Kies
Theoretical Frameworks for Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. biomall.in It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH), i.e., KIE = kL/kH. biomall.in For hydrogen isotopes, this is typically kH/kD.
The origin of the KIE lies in the differences in zero-point vibrational energy (ZPE) between bonds to different isotopes. biomall.inbenchchem.com A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency and thus a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated compound. nist.gov
Primary Kinetic Isotope Effects (PKIEs)
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. For C-H bond cleavage, the magnitude of the primary deuterium (B1214612) KIE is typically significant, often in the range of 2 to 8. nih.gov A large observed kH/kD value is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. The magnitude of the PKIE can also provide information about the transition state structure; for instance, a linear, symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms often exhibits a maximal KIE.
Secondary Kinetic Isotope Effects (SKIEs)
A secondary KIE arises when the isotopic substitution is on an atom that is not directly involved in bond-making or bond-breaking in the RDS. biomall.in These effects are generally much smaller than PKIEs but are still highly informative. biomall.in They are classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: Occur when the isotope is on the α-carbon, the atom undergoing a change in hybridization or coordination. A change from sp3 to sp2 hybridization during the RDS typically results in a normal KIE (kH/kD > 1, often 1.1–1.2), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1, often 0.8–0.9). biomall.in
β-Secondary KIEs: Observed when the isotope is on the β-carbon. These effects are often associated with the formation of cationic intermediates and hyperconjugation. The magnitude can be significant, with kH/kD values around 1.15–1.3 per deuterium atom. biomall.in
Experimental Design and Measurement of Deuterium Kinetic Isotope Effects
The measurement of deuterium KIEs requires careful experimental design to obtain accurate and reproducible results. The two primary methods for determining KIEs are through independent rate measurements or competition experiments.
Independent Rate Measurements: This method involves conducting the reaction in parallel experiments, one with the non-deuterated substrate (e.g., 2-acetoxy-2-methyl-1-propanol) and one with the deuterated substrate (2-acetoxy-2-methyl-1-propanol-d6), under identical conditions. biomall.in The progress of each reaction is monitored over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) to determine the respective rate constants, kH and kD. The KIE is then calculated as the ratio of these constants. While direct, this method's accuracy is highly dependent on the precise replication of experimental conditions (temperature, concentration, etc.) for both reactions. biomall.in
Competition Experiments: In this setup, a mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions, usually carried to partial completion. The relative amounts of the remaining reactants or the formed products are then analyzed to determine the KIE. This can be achieved by analyzing the isotopic composition of either the product or the unreacted starting material using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For example, quantitative ¹H NMR or ²H NMR can be used to determine the ratio of deuterated to non-deuterated products. biomall.in This method often provides higher precision as it eliminates the errors associated with reproducing identical conditions in separate experiments.
The following table summarizes common analytical techniques used for KIE measurements:
| Technique | Measurement Principle | Application |
| NMR Spectroscopy | Detects and quantifies isotopes (e.g., ¹H, ²H, ¹³C) based on their distinct nuclear magnetic properties. Can distinguish between labeled and unlabeled sites. biomall.in | Determining the isotopic ratio in products or unreacted starting materials in competition experiments. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, allowing for the quantification of isotopologues. nih.gov | Measuring the relative abundance of deuterated and non-deuterated species in a mixture. |
| Gas/Liquid Chromatography | Separates components of a mixture, allowing for the quantification of reactants and products over time to determine reaction rates. | Used in independent rate measurement experiments to follow the reaction progress for kH and kD separately. |
Elucidation of Rate-Determining Steps and Transition State Structures
The interpretation of experimentally measured KIE values is a powerful method for deducing reaction mechanisms. By comparing observed KIEs to theoretical values, chemists can confirm or refute proposed mechanistic pathways, identify the rate-determining step, and characterize the geometry of the transition state.
Characterizing Transition States: Secondary KIEs provide subtle but crucial details about the transition state structure. For a reaction involving this compound, a β-SKIE could be observed. If a reaction proceeds through a carbocationic intermediate at the quaternary carbon (C2), such as in an SN1-type substitution of the hydroxyl or acetoxy group, a normal β-SKIE (kH/kD > 1) would be expected. This is because the C-D bonds of the -CD₃ groups can stabilize the developing positive charge via hyperconjugation more weakly than C-H bonds, leading to a slower reaction for the deuterated compound. The magnitude of the β-SKIE can indicate the extent of positive charge development in the transition state.
The table below provides a guide to interpreting KIE values:
| Type of KIE | Position of Isotope | Typical kH/kD Value | Mechanistic Interpretation |
| Primary | Bond being broken/formed | > 2 | C-H bond cleavage occurs in the rate-determining step. |
| Primary | Bond being broken/formed | ≈ 1 | C-H bond cleavage does not occur in the rate-determining step. |
| Secondary (α) | At reaction center | > 1 (e.g., 1.1-1.2) | Rehybridization from sp³ to sp² at the transition state. biomall.in |
| Secondary (α) | At reaction center | < 1 (e.g., 0.8-0.9) | Rehybridization from sp² to sp³ at the transition state. biomall.in |
| Secondary (β) | Adjacent to reaction center | > 1 (e.g., 1.1-1.3) | Significant positive charge development at the reaction center (carbocationic character). biomall.in |
Applications of this compound in Mechanistic Organic and Enzymatic Studies
While this compound is commercially available as a deuterated synthetic building block, specific examples of its application in published mechanistic studies are not prominent in scientific literature. However, based on its structure, its utility in elucidating various reaction mechanisms can be projected. The d6-labeling on the methyl groups makes it an ideal probe for secondary kinetic isotope effects in reactions centered at the quaternary carbon (C2).
Hypothetical Applications in Organic Chemistry:
Studying SN1 Reactions: The hydrolysis or solvolysis of the acetoxy group could proceed through an SN1 mechanism involving the formation of a tertiary carbocation. In such a case, the rate of the reaction using this compound would be compared to its non-deuterated isotopologue. An observed normal β-secondary KIE (kH/kD > 1) would provide strong evidence for a carbocationic intermediate, as the C-D bonds are less efficient at hyperconjugative stabilization of the developing positive charge compared to C-H bonds.
Investigating Ester Hydrolysis: In the base-catalyzed hydrolysis of the ester functional group, the reaction proceeds via nucleophilic acyl substitution. The rate-determining step is typically the attack of the hydroxide (B78521) ion on the carbonyl carbon. Since no bonds to the deuterated methyl groups are broken or significantly altered in terms of hybridization in the RDS, the expected KIE would be approximately 1 (kH/kD ≈ 1). An experimental confirmation of this would support the proposed mechanism and rule out alternative pathways involving C-H/C-D bond cleavage in the RDS.
Potential Applications in Enzymatic Studies:
Deuterated substrates are invaluable in probing the mechanisms of enzyme-catalyzed reactions. If 2-acetoxy-2-methyl-1-propanol (B563328) were a substrate for an enzyme, such as an esterase or an oxidase, the d6-labeled version could be used to gain mechanistic insight.
Esterase Activity: For an enzyme that catalyzes the hydrolysis of the ester, a KIE of ~1 would be expected, confirming that the chemistry occurs at the acyl center and does not involve the deuterated methyl groups.
Oxidase Activity: If an oxidase were to act on the primary alcohol, the KIE would again be expected to be near unity as the reaction center is remote from the isotopic labels. However, if the enzyme's binding pocket interacts closely with the methyl groups, subtle KIEs related to steric or binding effects might be observable, providing information about the enzyme's active site topology. For example, some enzymatic oxidations of alcohols show complex isotope effects when combining substrate and solvent KIEs, which can help dissect individual steps like proton abstraction and hydride transfer.
Metabolic Tracing and Pathway Elucidation Through Stable Isotope Labeling
Principles of Stable Isotope Tracing in Biochemical and Cellular Systems
Stable isotope tracing is a fundamental technique used to investigate metabolic pathways and the dynamics of biochemical reactions within living systems. nih.gov The core principle involves the use of molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov These labeled molecules, or tracers, are chemically identical to their naturally occurring counterparts but possess a greater mass due to the presence of the heavy isotope. nih.gov
This mass difference allows analytical instruments, most notably mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, to distinguish and quantify the labeled molecules and their metabolic products. nih.govnih.gov By introducing a stable isotope-labeled compound into a biological system, researchers can trace the journey of the labeled atoms as they are incorporated into various metabolites. This provides a dynamic view of metabolic fluxes, pathway utilization, and the synthesis and breakdown of biomolecules. researchgate.netresearchgate.net The power of this approach lies in its ability to reveal the intricate connectivity of metabolic networks and how they respond to various physiological or pathological conditions. researchgate.net
Application of Deuterium-Labeled Precursors in in vitro and in vivo Models
Deuterium-labeled compounds, such as 2-Acetoxy-2-methyl-1-propanol-d6, are extensively used as precursors in both in vitro (cell culture) and in vivo (animal or human) models to study metabolic processes. nih.gov The deuterium label, being a stable isotope of hydrogen, can be strategically placed on a molecule to probe specific enzymatic reactions or metabolic pathways. beilstein-journals.org
In in vitro studies, cultured cells are incubated with the deuterium-labeled precursor. nih.gov This allows for a controlled environment to study cellular uptake, metabolism, and the subsequent incorporation of deuterium into various intracellular and secreted metabolites. nih.govyoutube.com For example, deuterium from a labeled precursor can be transferred to other molecules through enzymatic reactions, revealing the activity of specific metabolic pathways. nih.gov
In vivo studies often involve the administration of the deuterated compound to a living organism. nih.gov This approach provides a more systemic understanding of how the compound is absorbed, distributed, metabolised, and excreted (ADME). acs.org By analyzing tissues and biofluids such as blood and urine, researchers can identify the biotransformation products of the labeled precursor and gain insights into its metabolic fate on a whole-organism level. nih.govresearchgate.net The use of deuterated precursors is particularly valuable in drug discovery and development to understand a drug's metabolic stability and potential metabolic switching. nih.gov
Quantitative Assessment of Labeled Metabolites and Metabolic Fluxes
A key aspect of stable isotope tracing is the quantitative assessment of labeled metabolites, which allows for the calculation of metabolic fluxes—the rates of turnover in a metabolic pathway. nih.gov Following the introduction of a labeled precursor like this compound, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the isotopic enrichment in downstream metabolites. nih.gov
Mass spectrometry is particularly powerful for this purpose, as it can separate and quantify molecules based on their mass-to-charge ratio. nih.gov This allows for the determination of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. researchgate.net From this data, the fractional contribution of the labeled precursor to the product pool can be calculated.
Metabolic Flux Analysis (MFA) is a computational method that uses the isotopic labeling patterns of metabolites, along with a stoichiometric model of the metabolic network, to estimate the intracellular metabolic fluxes. nih.govnih.gov This provides a quantitative understanding of the activity of various metabolic pathways. nih.gov
Below is a hypothetical data table illustrating the kind of quantitative data that could be obtained from a study using a deuterated precursor.
| Metabolite | Isotopic Enrichment (d6) | Fold Change vs. Control |
| Precursor (this compound) | 98.5% | - |
| Metabolite A | 45.2% | 5.2 |
| Metabolite B | 15.8% | 2.1 |
| Metabolite C | 2.3% | 1.1 |
Identifying Biotransformation Pathways and Metabolic Fate of Labeled Compounds
For a compound like this compound, potential biotransformation pathways could include:
Hydrolysis: The ester linkage could be hydrolyzed to produce 2-methyl-1,2-propanediol-d6 and acetic acid.
Oxidation: The primary alcohol group could be oxidized to an aldehyde and then to a carboxylic acid.
Conjugation: The hydroxyl group could be conjugated with glucuronic acid or sulfate (B86663) for excretion.
The following table outlines potential biotransformation products that could be identified in a metabolomics study.
| Putative Metabolite | Mass Shift from Parent | Proposed Biotransformation |
| 2-methyl-1,2-propanediol-d6 | -42 Da | Ester Hydrolysis |
| 2-hydroxy-2-methylpropanoic acid-d6 | +14 Da | Oxidation |
| This compound-glucuronide | +176 Da | Glucuronidation |
By identifying these and other labeled metabolites, a comprehensive map of the compound's biotransformation can be constructed. This is crucial for understanding the compound's biological activity, potential toxicity, and clearance from the body. metabolomicsworkbench.org
Integration of Deuterium Tracing with Metabolomics for Systems-Level Understanding
The integration of stable isotope tracing with metabolomics, a field that aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, provides a powerful systems-level understanding of metabolism. nih.govnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex and interconnected metabolic networks. nih.gov
By combining the global metabolite profiling capabilities of metabolomics with the pathway-specific information provided by deuterium tracing, researchers can:
Discover novel metabolic pathways and intermediates. nih.gov
Quantify the relative importance of different pathways under various conditions. osti.gov
Understand how metabolic networks are rewired in disease states or in response to therapeutic interventions.
This integrated approach generates large and complex datasets that require sophisticated bioinformatics tools for data analysis and visualization. nih.gov The ultimate goal is to create predictive models of cellular metabolism that can be used to understand and manipulate biological systems for therapeutic or biotechnological purposes. nih.gov
Computational and Theoretical Studies of Deuterium Isotope Effects
Quantum Mechanical Calculations of Isotopic Effects on Molecular Properties
Quantum mechanical (QM) calculations are fundamental to understanding how deuterium (B1214612) substitution alters the electronic and vibrational properties of a molecule like 2-Acetoxy-2-methyl-1-propanol-d6. By solving the Schrödinger equation for both the deuterated and non-deuterated isotopologues, researchers can compute various molecular properties.
Key Calculable Properties:
| Property | Significance for Isotope Effects |
| Zero-Point Vibrational Energy (ZPVE) | The C-D bond has a lower ZPVE than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. This is a primary origin of the kinetic isotope effect. |
| Vibrational Frequencies | Infrared and Raman spectra are altered by isotopic substitution. QM calculations can predict these spectral shifts, aiding in the identification and characterization of deuterated compounds. |
| Bond Lengths and Angles | Subtle changes in molecular geometry upon deuteration can be calculated, which can influence intermolecular interactions and enzyme-substrate binding. |
| Electron Density and Electrostatic Potential | These properties determine how the molecule interacts with its environment. While electronic properties are largely unchanged by isotopic substitution, subtle secondary effects can be explored. |
Currently, there are no specific published QM studies detailing these properties for this compound. Such a study would likely employ methods like Density Functional Theory (DFT) to provide a balance between computational cost and accuracy.
Molecular Dynamics Simulations of Deuterated Chemical Entities
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in solution or within an enzyme's active site. These simulations solve Newton's equations of motion for a system of atoms, offering a view of molecular motions over time.
For this compound, MD simulations could be used to:
Analyze Solvation Effects: Determine how the deuterated methyl and hydroxymethyl groups interact with solvent molecules compared to their non-deuterated counterparts.
Study Conformational Dynamics: Investigate if deuteration influences the conformational preferences of the molecule, which could affect its reactivity and biological activity.
Simulate Enzyme-Substrate Interactions: If a target enzyme is known, MD simulations could model the binding of this compound and explore how deuteration affects binding affinity and orientation within the active site.
As with QM calculations, specific MD simulation studies for this compound are not found in the current scientific literature.
Prediction of Spectroscopic Signatures and Kinetic Isotope Effect Magnitudes
A significant application of computational chemistry is the prediction of spectroscopic data and kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to that with the heavy one (kD).
Predicted Spectroscopic and Kinetic Data:
| Data Type | Computational Approach | Potential Findings for this compound |
| Vibrational Spectra (IR, Raman) | QM frequency calculations | Prediction of the shifts in C-D stretching and bending frequencies compared to C-H frequencies, providing a unique spectroscopic fingerprint. |
| NMR Spectra | QM chemical shift calculations | Prediction of small changes in ¹H and ¹³C NMR chemical shifts due to deuterium substitution (isotopic shifts). |
| Primary KIE | Transition state theory combined with QM calculations | For a reaction involving the cleavage of a C-D bond in the d6-methyl group, a significant primary KIE (kH/kD > 1) would be predicted. |
| Secondary KIE | QM calculations of vibrational frequencies at the ground state and transition state | For reactions where the C-D bonds are not broken, smaller secondary KIEs could be predicted, providing mechanistic insights. |
Without experimental data to benchmark against, any purely theoretical prediction of KIE magnitudes for reactions involving this compound would be speculative.
In Silico Modeling of Isotopic Exchange and Its Impact on Chemical Reactivity
In silico modeling can be employed to study the potential for isotopic exchange reactions, where the deuterium atoms in this compound might be replaced by hydrogen under certain conditions. This is particularly relevant for understanding the stability of the isotopic label.
Computational models could simulate:
Acid- or Base-Catalyzed Exchange: Determine the energy barriers for the abstraction of a deuteron (B1233211) by an acid or base, which would be the rate-limiting step for H/D exchange.
Enzyme-Mediated Exchange: Investigate if an enzyme could facilitate the exchange of deuterium with protons from the solvent.
Future Directions and Emerging Research Avenues in Deuterium Labeling Science
Advancements in Automated and High-Throughput Synthesis of Deuterated Compounds
The synthesis of deuterated compounds has traditionally been a time-consuming and often costly endeavor. clearsynth.com However, the emergence of automated and high-throughput synthesis platforms is set to revolutionize the production of isotopically labeled molecules.
Flow Chemistry: Continuous flow chemistry, in particular, offers significant advantages over traditional batch synthesis. nih.govcolab.ws This methodology allows for precise control over reaction parameters such as temperature and time, leading to improved reaction efficiency and safety. tn-sanso.co.jpx-chemrx.com Flow systems can facilitate catalytic hydrogen-deuterium (H-D) exchange reactions using readily available deuterium (B1214612) sources like heavy water (D₂O), making the process more cost-effective and scalable. tn-sanso.co.jpx-chemrx.com For a compound like 2-Acetoxy-2-methyl-1-propanol-d6, a flow process could hypothetically be designed starting from a deuterated precursor, streamlining its production for use as an internal standard in metabolic studies. The development of new heterogeneous catalysts compatible with flow reactors is a key area of research, promising to make the synthesis of a wide range of deuterated compounds, including complex pharmaceuticals, more efficient. nih.govcolab.ws
High-Throughput Screening: The integration of robotics and automated workstations enables the rapid screening of reaction conditions and catalysts for deuteration. nih.gov This high-throughput approach accelerates the optimization of synthetic routes for novel deuterated compounds. By systematically varying catalysts, solvents, and deuterium sources, researchers can quickly identify the most efficient methods for producing molecules with high isotopic enrichment, which is critical for their application in sensitive analytical studies.
Novel Analytical Platforms for Enhanced Sensitivity and Specificity of Isotopic Detection
The utility of deuterated compounds is intrinsically linked to the ability to detect and quantify them with high precision. Modern analytical techniques are continuously being refined to offer unprecedented levels of sensitivity and specificity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a cornerstone for the analysis of deuterated compounds. rsc.org It allows for the precise determination of isotopic enrichment and the structural integrity of the labeled molecule. rsc.org Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful for studying protein dynamics and interactions. spectroscopyonline.comnih.gov For a small molecule like this compound, gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a highly sensitive and specific method for its quantification in complex biological matrices. nih.gov The development of novel ionization sources and mass analyzers continues to push the limits of detection, enabling the study of metabolic processes at ever-lower concentrations. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass, NMR spectroscopy offers detailed structural information, confirming the exact position of the deuterium labels within a molecule. clearsynth.comrsc.org Deuterium NMR (²H NMR) is a direct method for observing the deuterated sites. epj-conferences.org Advances in NMR technology, such as higher field magnets and cryogenically cooled probes, have significantly enhanced the sensitivity of this technique, making it more accessible for the analysis of small quantities of material.
Table 1: Comparison of Modern Analytical Platforms for Deuterated Compounds
| Technique | Principle | Advantages | Disadvantages | Application Example |
| GC-MS/MS | Separation by gas chromatography, followed by tandem mass spectrometry. | High sensitivity and specificity, excellent for volatile compounds. | Requires derivatization for non-volatile compounds. | Quantifying this compound in a biological sample. nih.gov |
| LC-HR-MS | Separation by liquid chromatography, followed by high-resolution mass spectrometry. | Applicable to a wide range of compounds, provides accurate mass. | Can be affected by matrix effects. | Determining isotopic purity of a newly synthesized deuterated drug. rsc.org |
| ²H NMR | Nuclear magnetic resonance spectroscopy of the deuterium nucleus. | Provides definitive structural information on label position. | Relatively low sensitivity compared to MS. | Confirming the d6-labeling pattern on this compound. epj-conferences.org |
| HDX-MS | Measures the rate of H-D exchange in solution, often used for proteins. | Provides information on protein conformation and dynamics. | Complex data analysis. | Studying protein-ligand binding interactions. nih.gov |
Expanding the Scope of Mechanistic and Metabolic Investigations with Deuterium Probes
Deuterium-labeled compounds are invaluable for tracing metabolic pathways and elucidating reaction mechanisms. symeres.com The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, is a fundamental principle exploited in these studies. chem-station.com
Metabolic Fate Studies: A deuterated compound like this compound is likely used as an internal standard for the quantification of its non-deuterated counterpart, which is a metabolite of the common solvent isobutyl acetate (B1210297). scbt.comwikipedia.orgnih.gov By introducing a known amount of the d6-labeled standard into a sample, researchers can accurately measure the concentration of the unlabeled metabolite produced by biological systems. This is crucial in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comacs.org
Deuterium Metabolic Imaging (DMI): A particularly exciting emerging field is Deuterium Metabolic Imaging (DMI). nih.gov This non-invasive technique uses magnetic resonance imaging (MRI) to track the metabolic fate of deuterated substrates, such as [6,6’-²H₂]-glucose, in real-time within living organisms. nih.govyoutube.com DMI provides spatial maps of metabolic activity, offering insights into both normal physiology and disease states like cancer. nih.govfrontiersin.org While currently focused on core metabolites like glucose and water, the principles of DMI could theoretically be extended to other deuterated probes to visualize a wider range of metabolic processes.
Interdisciplinary Applications of Deuterium-Labeled Compounds in Materials Science and Beyond
The applications of deuterium-labeled compounds are increasingly extending beyond the life sciences into materials science and other fields. acs.orgresearchgate.net The substitution of hydrogen with deuterium can subtly alter the physical properties of materials, leading to enhanced performance in certain applications.
Organic Electronics: In the field of organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium in the organic semiconductor materials can increase the stability and lifetime of the devices. acs.org The stronger C-D bond is more resistant to degradation pathways, leading to more robust and efficient OLEDs.
Polymer Science: Deuterated monomers can be used to synthesize polymers with unique properties. Neutron scattering studies, which rely on the difference in scattering length between hydrogen and deuterium, use deuterated polymers to probe the structure and dynamics of polymer blends and solutions. epj-conferences.org A simple deuterated molecule could serve as a tracer to study diffusion or degradation within a polymer matrix.
The continued development of synthetic methodologies and analytical technologies will undoubtedly broaden the horizon for deuterium labeling science, enabling new discoveries across a multitude of scientific and industrial landscapes. researchgate.net
Q & A
Q. What experimental controls are essential when using this compound in kinetic isotope effect (KIE) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
